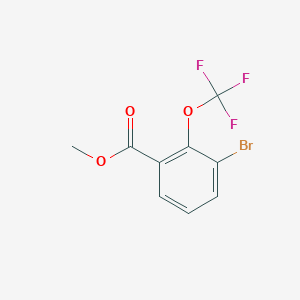

Methyl 3-bromo-2-(trifluoromethoxy)benzoate

Description

Properties

Molecular Formula |

C9H6BrF3O3 |

|---|---|

Molecular Weight |

299.04 g/mol |

IUPAC Name |

methyl 3-bromo-2-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-3-2-4-6(10)7(5)16-9(11,12)13/h2-4H,1H3 |

InChI Key |

RUWFMQDUNGXCGB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Esterification Approach

One classical method involves starting from 2-(trifluoromethoxy)benzoic acid, which is first subjected to bromination at the 3-position, followed by esterification with methanol to yield the methyl ester.

- Bromination : Electrophilic aromatic substitution using bromine or bromine sources (e.g., N-bromosuccinimide) in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature (often 0–80 °C) to minimize side reactions.

- Esterification : The carboxylic acid group is converted to the methyl ester via acid-catalyzed esterification using methanol and an acid catalyst (e.g., sulfuric acid or thionyl chloride in methanol).

Industrial processes may utilize batch or continuous flow reactors to optimize reaction parameters such as temperature, reagent concentration, and reaction time to maximize yield and purity.

Bromination Followed by Trifluoromethoxylation

An alternative synthetic route begins with methyl 3-bromobenzoate, which is then functionalized to introduce the trifluoromethoxy group at the 2-position.

- Bromination : Starting from methyl benzoate, selective bromination at the 3-position is performed.

- Trifluoromethoxylation : The trifluoromethoxy group is introduced via nucleophilic aromatic substitution or cross-coupling reactions using trifluoromethoxy sources such as trifluoromethyl hypofluorite or copper-mediated trifluoromethoxylation reagents.

This route often requires transition metal catalysts (e.g., copper(I) iodide) and specific ligands to facilitate the trifluoromethoxylation step, typically conducted at elevated temperatures (60–120 °C) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP).

Multi-step Synthesis via Functional Group Interconversion

Some advanced synthetic sequences involve preparing intermediates such as methyl 2-amino-4-bromo-3-fluorobenzoate, followed by iodination and subsequent trifluoromethylation or trifluoromethoxylation steps.

- Example steps include:

- Esterification of amino-substituted benzoic acids using methanol and thionyl chloride.

- Halogen exchange reactions using iodine and silver sulfate.

- Copper-catalyzed trifluoromethylation or trifluoromethoxylation using fluorosulfonyl difluoroacetate or related reagents.

- Purification is typically achieved by silica gel chromatography using ethyl acetate/hexanes mixtures.

This approach allows for precise functional group placement but involves multiple reaction and purification steps, impacting overall yield.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide, Lewis acid | 0–80 | Dichloromethane, THF | 70–90 | Controlled addition to avoid polybromination |

| Esterification | Methanol, sulfuric acid or thionyl chloride | 0–100 | Methanol | 85–95 | Acid-catalyzed or via acid chloride intermediate |

| Trifluoromethoxylation | CuI catalyst, trifluoromethyl hypofluorite | 60–120 | NMP or DMF | 60–80 | Requires inert atmosphere, prolonged reaction times |

| Halogen exchange (iodination) | Iodine, silver sulfate | Ambient | Ethanol | 85–90 | Used in multi-step sequences |

Analytical and Purification Techniques

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection is standard, with purity thresholds ≥95%.

- Structural Confirmation :

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^19F) to verify substitution patterns and trifluoromethoxy incorporation.

- Mass spectrometry (MS) to confirm molecular weight and fragmentation.

- Purification : Silica gel column chromatography using gradients of ethyl acetate in hexanes is common; recrystallization may be employed for final purification.

Summary Table of Preparation Routes

| Route | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation + Esterification | 2-(Trifluoromethoxy)benzoic acid | Bromination → Esterification | Straightforward, good yields | Requires careful control of bromination |

| Bromination + Trifluoromethoxylation | Methyl benzoate | Bromination → Trifluoromethoxylation | Allows late-stage trifluoromethoxy installation | Requires metal catalysts, sensitive reagents |

| Multi-step functionalization | Amino-bromo-fluoro benzoate derivatives | Esterification, halogen exchange, trifluoromethoxylation | High regioselectivity, versatile | Multi-step, lower overall yield |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position participates in nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Key Reactions and Conditions:

| Nucleophile | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Amines | Pd(OAc)₂, XPhos, K₃PO₄, 100°C in dioxane | 3-Amino-2-(trifluoromethoxy)benzoate | Aryl amines form via Buchwald-Hartwig coupling. |

| Thiols | CuI, L-proline, K₂CO₃, DMSO, 80°C | 3-Thioether derivatives | Yields depend on steric bulk of thiol. |

| Alkoxides | NaOMe, DMF, 60°C | 3-Methoxy-2-(trifluoromethoxy)benzoate | Limited by competing ester hydrolysis. |

Mechanistic Insight :

The electron-withdrawing trifluoromethoxy group activates the aromatic ring toward nucleophilic attack at the brominated position. Pd-catalyzed couplings proceed via oxidative addition of the C–Br bond to palladium, followed by transmetalation and reductive elimination .

Transition Metal-Catalyzed Coupling Reactions

The bromine substituent facilitates cross-coupling reactions to construct biaryl or alkyl-aryl systems.

Example Reactions:

Notable Application :

Suzuki coupling with arylboronic acids generates biaryl structures used in pharmaceuticals and materials science. For example, coupling with 4-pyridylboronic acid yields a ligand precursor for metal-organic frameworks .

Ester Functional Group Transformations

The methyl ester undergoes hydrolysis, reduction, or transesterification.

Hydrolysis:

| Conditions | Product | Yield |

|---|---|---|

| LiOH, THF/H₂O, 60°C | 3-Bromo-2-(trifluoromethoxy)benzoic acid | >90% |

| NaOH, EtOH/H₂O, reflux | Carboxylic acid (via saponification) | 85–92% |

Reduction:

| Reagents | Product | Notes |

|---|---|---|

| LiAlH₄, dry ether | 3-Bromo-2-(trifluoromethoxy)benzyl alcohol | Over-reduction to alcohol requires controlled stoichiometry. |

| DIBAL-H, –78°C | Partial reduction to aldehyde | Rarely reported due to competing side reactions. |

Oxidative Transformations

While direct oxidation of the ester is uncommon, the trifluoromethoxy group stabilizes radical intermediates in specific contexts.

| Reaction | Conditions | Outcome |

|---|---|---|

| Photooxidation | UV light, O₂, eosin Y | Degradation to quinones (hypothetical pathway) |

| Metal-mediated | Mn(OAc)₃, AcOH | Limited success due to ester stability |

Comparative Reactivity with Analogues

The trifluoromethoxy group distinctively influences reactivity compared to non-fluorinated analogues:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Methyl 3-bromo-2-methoxybenzoate | Methoxy group | Lower electrophilicity at C-3; slower substitution |

| Methyl 3-bromo-4-(trifluoromethyl)benzoate | CF₃ at C-4 | Enhanced para-directing effects reduce meta reactivity |

Scientific Research Applications

Methyl 3-bromo-2-(trifluoromethoxy)benzoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-(trifluoromethoxy)benzoate is primarily related to its chemical reactivity. The bromine atom and trifluoromethoxy group influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. In biological systems, compounds derived from this compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromo-Trifluoromethoxy Benzoates

The position of substituents significantly impacts reactivity, solubility, and biological activity. Below is a comparison with key isomers:

Key Observations :

- Electronic Effects : The electron-withdrawing -OCF₃ group at the 2-position (ortho to the ester) in the target compound enhances electrophilic substitution resistance compared to isomers with -OCF₃ at the 4-position .

- Synthetic Yields : this compound is synthesized in 43% yield via sulfonamide coupling, whereas analogs like methyl 3-acetamido-2-(trifluoromethoxy)benzoate require multi-step protocols with lower yields (~79% after purification) .

Functional Group Variants

Trifluoromethoxy vs. Trifluoromethyl Benzoates

- Methyl 3-(trifluoromethoxy)benzoate (CAS 148438-00-0): Lacks the bromine atom, reducing steric hindrance and altering reactivity in nucleophilic substitutions. Its <sup>1</sup>H NMR shows simplified aromatic signals (δH 7.55–7.50 ppm) compared to brominated analogs .

- Methyl 3-(trifluoromethyl)benzoate (CAS 1289): The -CF₃ group is more electron-withdrawing than -OCF₃, leading to lower solubility in polar solvents .

Bromo-Sulfonamide Derivatives

Physicochemical Properties

| Property | This compound | Methyl 3-(Trifluoromethoxy)Benzoate | Methyl 5-Bromo-2-(Trifluoromethoxy)Benzoate |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8 | 3.2 |

| Solubility in DMSO | >10 mM | >20 mM | >10 mM |

| Melting Point (°C) | Not reported | 45–50 | Not reported |

Notes:

Research Implications

- Pharmaceutical Applications : Brominated trifluoromethoxy benzoates are pivotal in designing kinase inhibitors, leveraging their ability to stabilize protein-ligand interactions via halogen bonding .

- Synthetic Challenges : Positional isomerism complicates purification; reverse-phase HPLC is often required for resolving analogs like methyl 3-bromo-4-(trifluoromethoxy)benzoate .

Biological Activity

Methyl 3-bromo-2-(trifluoromethoxy)benzoate is an organic compound recognized for its significant biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, as well as enzyme inhibition mechanisms.

Chemical Structure and Properties

- Molecular Formula : CHBrFO

- Molecular Weight : Approximately 282.96 g/mol

- SMILES : COC(=O)C1=C(C(=CC=C1)Br)C(F)(F)F

- InChIKey : GYXKJKGTJBJWDO-UHFFFAOYSA-N

The compound features a bromine atom and a trifluoromethoxy group attached to a benzoate moiety, which enhances its lipophilicity and reactivity.

Antimicrobial Activity

This compound exhibits notable antibacterial properties. Studies have shown that similar compounds possess significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Effective against Staphylococcus aureus with MIC values reported below 1 μg/mL.

Anticancer Potential

The compound has been evaluated for its anticancer properties against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer).

- IC50 Values :

- Against PACA2 (pancreatic cancer): IC50 = 44.4 μM.

- Comparison with Doxorubicin (IC50 = 52.1 μM) shows that this compound has comparable potency.

Enzyme Inhibition

The biological activity of this compound is also attributed to its ability to inhibit specific enzymes involved in disease pathways. The trifluoromethoxy group enhances the compound's metabolic stability and bioavailability, making it a candidate for therapeutic applications.

Summary of Biological Activities

Case Study: Antibacterial Activity

In a comparative study of various derivatives, this compound showed promising antibacterial activity, particularly against resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Q & A

Q. Notes

- Avoid commercial sources like BenchChem () and prioritize peer-reviewed methodologies.

- For spectral conflicts, cross-validate with computational tools and isotopic distribution analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.